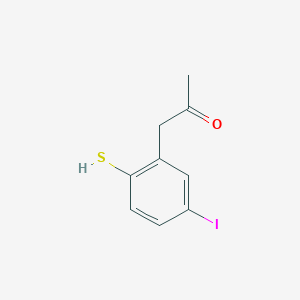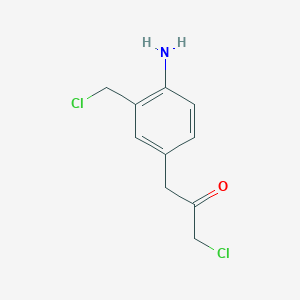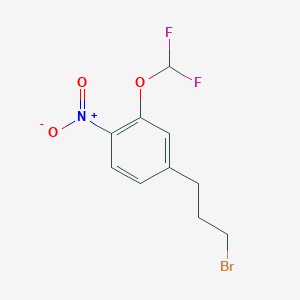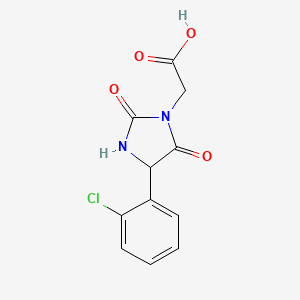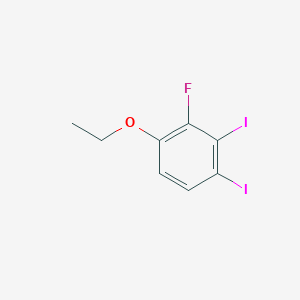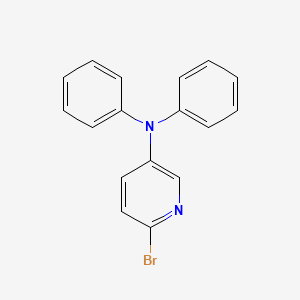
6-bromo-N,N-diphenylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,N-diphenylpyridin-3-amine is a chemical compound with the molecular formula C17H13BrN2 and a molecular weight of 325.2 g/mol This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two phenyl groups attached to the nitrogen atom at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of 6-bromo-N,N-diphenylpyridin-3-amine typically involves the bromination of N,N-diphenylpyridin-3-amine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-Bromo-N,N-diphenylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For example, a nucleophilic substitution reaction with a nucleophile like sodium methoxide can replace the bromine atom with a methoxy group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding oxidized products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
6-Bromo-N,N-diphenylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N,N-diphenylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA .
Comparison with Similar Compounds
6-Bromo-N,N-diphenylpyridin-3-amine can be compared with other similar compounds, such as:
N,N-Diphenylpyridin-3-amine: Lacks the bromine atom, which may result in different reactivity and applications.
6-Chloro-N,N-diphenylpyridin-3-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluoro-N,N-diphenylpyridin-3-amine: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological activity.
Properties
Molecular Formula |
C17H13BrN2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
6-bromo-N,N-diphenylpyridin-3-amine |
InChI |
InChI=1S/C17H13BrN2/c18-17-12-11-16(13-19-17)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
ALYAFJXRLGLNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


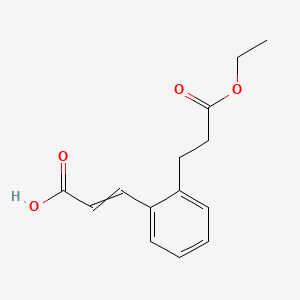
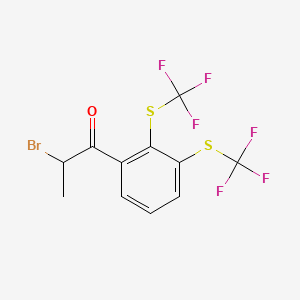

![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
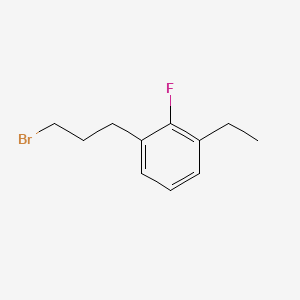

![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
